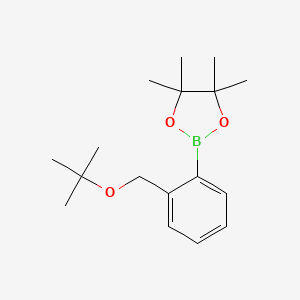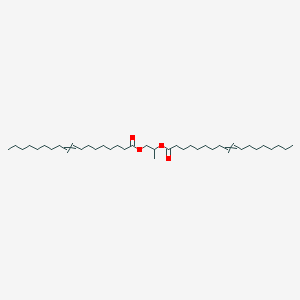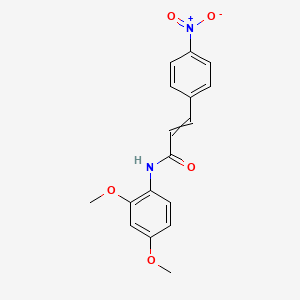
2-(2-(tert-Butoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(tert-Butoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. This compound is of significant interest in organic synthesis due to its unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(tert-Butoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(tert-butoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
[ \text{2-(tert-Butoxymethyl)phenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
化学反応の分析
Types of Reactions
2-(2-(tert-Butoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Substitution Reactions: The boronic ester group can be substituted with various nucleophiles.
Oxidation Reactions: The compound can be oxidized to form phenols or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of boronic acids or alcohols.
Common Reagents and Conditions
Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Production of phenols or quinones.
Reduction: Generation of boronic acids or alcohols.
科学的研究の応用
2-(2-(tert-Butoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-(tert-Butoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols, amines, and other nucleophiles, facilitating its role in catalysis and molecular recognition. The dioxaborolane ring provides stability and enhances the compound’s reactivity in various chemical transformations .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the tert-butoxymethyl group and the dioxaborolane ring.
Pinacol Boronic Esters: Share the dioxaborolane ring but differ in the substituents attached to the phenyl ring.
tert-Butyl Boronic Acid: Contains the tert-butyl group but does not have the dioxaborolane ring.
Uniqueness
2-(2-(tert-Butoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the tert-butoxymethyl group and the dioxaborolane ring, which confer enhanced stability and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile tool in various scientific applications .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[(2-methylpropan-2-yl)oxymethyl]phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3/c1-15(2,3)19-12-13-10-8-9-11-14(13)18-20-16(4,5)17(6,7)21-18/h8-11H,12H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYROAVQWFFESV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12496773.png)
![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12496774.png)

![Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496790.png)


![3-(4-cyclopropylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12496813.png)
![Ethyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12496824.png)
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B12496825.png)
![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12496830.png)
![Ethyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496846.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12496854.png)
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496863.png)
